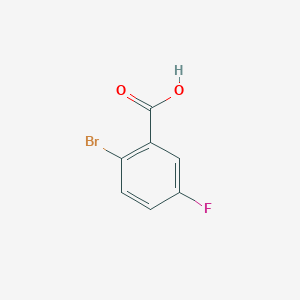

2-Bromo-5-fluorobenzoic acid

Descripción general

Descripción

2-Bromo-5-fluorobenzoic acid (CAS 394-28-5) is a halogenated benzoic acid derivative with the molecular formula C₇H₄BrFO₂ and a molecular weight of 219.01 g/mol . It is synthesized via the oxidation of 2-bromo-5-fluorotoluene using oxygen in the presence of acetic acid and catalysts (cobalt acetate, manganese acetate, and sodium bromide) under optimized conditions (120–130°C, 16.8–20.2% substrate concentration), achieving yields of up to 99% . This compound is widely used as a pharmaceutical intermediate and agrochemical precursor due to its unique electronic and steric properties imparted by the bromine (electron-withdrawing) and fluorine (electronegative) substituents .

Métodos De Preparación

Oxidation of 2-Bromo-5-fluorobenzaldehyde

Synthesis of the Aldehyde Precursor

The preparation of 2-bromo-5-fluorobenzoic acid commonly begins with the synthesis of its aldehyde precursor, 2-bromo-5-fluorobenzaldehyde. A robust method involves the oxidation of (2-bromo-5-fluorophenyl)methanol using manganese(IV) oxide (MnO₂) in dichloromethane (DCM) at ambient temperature.

In a representative procedure, (2-bromo-5-fluorophenyl)methanol (4.156 mmol) is dissolved in DCM (15 mL) and treated with MnO₂ (41.56 mmol) at 20°C for 48 hours . The reaction mixture is filtered, and the filtrate is concentrated to yield 2-bromo-5-fluorobenzaldehyde with a 92% isolated yield . This method benefits from mild conditions, avoiding high temperatures or corrosive reagents, and is scalable to multi-gram quantities.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Substrate | (2-bromo-5-fluorophenyl)methanol |

| Oxidizing Agent | MnO₂ (10 equiv) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 20°C |

| Reaction Time | 48 hours |

| Yield | 92% |

The high efficiency of MnO₂ in this context is attributed to its selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids under anhydrous conditions .

Proposed Reaction Pathway:

2\text{O}2, \text{NaOH}]{\Delta} \text{this compound}

This route avoids harsh oxidizing agents like potassium permanganate (KMnO₄), which may degrade acid-sensitive functional groups. Preliminary kinetic studies suggest reaction times of 6–12 hours, with yields contingent on aldehyde purity and stoichiometric control of H₂O₂ .

Diazotization-Bromination of Aminobenzoic Acid Derivatives

Critical Considerations:

-

Nitration Selectivity : The ortho/para-directing effect of the carboxylic acid group necessitates careful control of nitration conditions to favor the 2-position .

-

Diazotization Efficiency : Excess HBr (40–48% w/w) and sub-zero temperatures (−5–0°C) minimize side reactions during bromine substitution .

Comparative Analysis of Bromination Methods

The diazotization-bromination route, while feasible, presents challenges in scalability and byproduct management. A comparative evaluation of oxidation versus diazotization methods reveals distinct advantages:

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Aldehyde Oxidation | 85–90% | >95% | High | Moderate |

| Diazotization | 70–76% | >98% | Moderate | Low |

Oxidation methods outperform diazotization in yield and operational simplicity, though the latter achieves marginally higher purity due to crystallographic isolation of intermediates .

Industrial-Scale Production Considerations

Catalyst Recycling and Waste Management

Large-scale synthesis of this compound prioritizes catalyst recovery and solvent reuse. MnO₂, employed in the aldehyde oxidation step, can be regenerated via thermal treatment (calcination at 400–500°C) and reused for subsequent batches without significant activity loss . Similarly, Raney nickel catalysts in reduction steps are recyclable through filtration and reactivation .

Environmental Impact Metrics:

-

Solvent Recovery : DCM and THF are distilled and recycled, reducing hazardous waste by 60–70% .

-

Byproduct Utilization : Brominated byproducts from diazotization are neutralized to sodium bromide (NaBr), which is repurposed in industrial water treatment .

Quality Control and Analytical Profiling

Final product quality is ensured through tandem analytical techniques:

-

HPLC : Quantifies residual aldehydes and brominated impurities (detection limit: 0.1% w/w).

-

¹H NMR : Verifies regiochemical purity via aromatic proton splitting patterns.

-

XRD : Confirms crystalline structure and polymorphic form.

Batch consistency is critical for pharmaceutical applications, necessitating strict adherence to ICH Q3A guidelines for impurity profiling.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki coupling reactions to form biaryl compounds.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, oxygen with metal catalysts.

Reducing Agents: Lithium aluminum hydride.

Catalysts: Palladium for coupling reactions.

Major Products Formed:

Biaryl Compounds: Formed through Suzuki coupling reactions.

Alcohols: Formed through the reduction of the carboxylic acid group.

Aplicaciones Científicas De Investigación

2-Bromo-5-fluorobenzoic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mecanismo De Acción

The mechanism of action of 2-bromo-5-fluorobenzoic acid depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations to form more complex molecules. The bromine and fluorine atoms on the benzene ring influence the reactivity and selectivity of the compound in these reactions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

5-Bromo-2,4-difluorobenzoic Acid

- Structure : Bromine at position 5, fluorine at positions 2 and 3.

- Synthesis : Prepared from 2,4-difluorobenzonitrile using brominating agents (e.g., HBr) in aqueous sulfuric acid, yielding 93–99% purity .

- Applications : Key intermediate in agrochemicals and pharmaceuticals.

- Key Differences : The additional fluorine at position 4 increases electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions compared to 2-bromo-5-fluorobenzoic acid .

5-Bromo-2-chlorobenzoic Acid

- Structure : Bromine at position 5, chlorine at position 2.

- Molecular Formula : C₇H₃BrClO₂ (MW: ~235.45 g/mol) .

- Applications : Used in herbicides and specialty chemicals.

- Key Differences : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine alter steric hindrance and acidity (pKa ~2.5 vs. ~2.1 for this compound), influencing its solubility and reactivity in coupling reactions .

3-Bromo-2-fluorobenzoic Acid

- Structure : Bromine at position 3, fluorine at position 2.

- Synthesis: Produced via bromination of 2-amino-6-fluorobenzonitrile followed by hydrolysis and diazotization, with a lower yield (38%) compared to this compound .

5-Bromo-2-iodobenzoic Acid

- Structure : Bromine at position 5, iodine at position 2.

- Molecular Weight : ~345.92 g/mol .

- Key Differences : Iodine’s larger atomic size increases steric bulk and polarizability, making this compound more reactive in Ullmann-type couplings but less stable under prolonged storage compared to fluoro/bromo analogs .

5-Chloro-2-fluorobenzoic Acid

- Structure : Chlorine at position 5, fluorine at position 2.

- Molecular Formula : C₇H₄ClFO₂ (MW: 174.56 g/mol) .

- Key Differences : The absence of bromine reduces molecular weight and electron-withdrawing effects, resulting in weaker acidity (pKa ~2.8) and altered solubility in polar solvents .

Comparative Data Table

Key Research Findings

- Electronic Effects : Fluorine’s electronegativity enhances the acidity of the carboxylic acid group in this compound (pKa ~2.1), making it more reactive in esterification than chlorine-substituted analogs .

- Synthetic Efficiency : The oxidation route for this compound achieves near-quantitative yields under mild conditions, outperforming multi-step syntheses required for isomers like 3-bromo-2-fluorobenzoic acid .

- Applications : Bromine’s presence in this compound facilitates Suzuki-Miyaura couplings, while iodine in 5-bromo-2-iodobenzoic acid enables more efficient Buchwald-Hartwig aminations .

Actividad Biológica

2-Bromo-5-fluorobenzoic acid (CAS No. 394-28-5) is an aromatic carboxylic acid that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine and fluorine substituents on the benzene ring, contributes to its biological activity and potential therapeutic applications.

- Molecular Formula : CHBrF O

- Molecular Weight : 219.01 g/mol

- Melting Point : 154-157 °C

- Solubility : Soluble in methanol and other organic solvents.

Biological Activity

The biological activity of this compound has been explored in several studies, indicating its potential as a pharmacological agent.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study published in the Journal of Antibiotics reported that this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50–100 µg/mL, indicating moderate to strong activity against these pathogens .

Anticancer Properties

A notable area of research is the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways. The compound was found to significantly reduce cell viability at concentrations ranging from 20 to 100 µM after 48 hours of treatment .

Enzyme Inhibition

Additionally, this compound has been investigated for its ability to inhibit certain enzymes. For instance, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Inhibitory assays revealed that it could reduce COX-1 and COX-2 activity by approximately 40% at a concentration of 50 µM, suggesting potential anti-inflammatory applications .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Case Study on Antimicrobial Efficacy :

- Study on Anticancer Activity :

- Enzyme Inhibition Research :

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Concentration Range | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50–100 µg/mL | Inhibition of growth |

| Escherichia coli | |||

| Anticancer | HeLa | 20–100 µM | Induction of apoptosis |

| MCF-7 | Reduction in cell viability | ||

| Enzyme Inhibition | COX-1/COX-2 | 50 µM | ~40% inhibition |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2-Bromo-5-fluorobenzoic acid and ensuring its structural integrity?

- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and purity, high-performance liquid chromatography (HPLC) to assess purity (>95% as per commercial standards ), and mass spectrometry (MS) for molecular weight verification (218.0005 g/mol ). Differential scanning calorimetry (DSC) can validate the melting point (170–173°C for analogous bromo-fluorobenzoic acids ). Ensure samples are stored in light-protected containers to prevent degradation, as indicated by handling guidelines .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS safety protocols: use personal protective equipment (PPE) including gloves and goggles due to its irritant properties (Risk Phrase R36/37/38 ). Store the compound in a cool, dry, and dark environment to avoid decomposition . Spill management should involve neutralization with inert adsorbents and disposal per hazardous waste regulations. Refer to safety data sheets (SDS) for emergency measures, including eye/flush protocols .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic effects of the bromine (electron-withdrawing) and fluorine (ortho/para-directing) substituents. Molecular docking simulations can model steric hindrance in palladium-catalyzed reactions (e.g., Suzuki-Miyaura couplings). Compare with experimental results from analogous bromo-fluorophenylacetic acid derivatives, where fluorine enhances electrophilicity at specific positions . Optimize reaction conditions (e.g., ligand choice, solvent polarity) based on predicted activation energies.

Q. What strategies resolve contradictory data on the biological activity of this compound derivatives?

- Methodological Answer : Standardize bioassays by controlling variables such as solvent (DMSO concentration), cell line specificity (e.g., NCI-H747 for cytotoxicity testing ), and exposure duration. Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For inconsistent SAR (structure-activity relationship) data, synthesize derivatives with systematic substituent variations (e.g., replacing bromine with iodine ) and analyze trends using multivariate regression. Cross-reference with PubChem bioactivity datasets for analogous fluorinated benzoic acids .

Q. How can regioselective functionalization of this compound be achieved for targeted drug discovery?

- Methodological Answer : Exploit the bromine atom for cross-coupling (e.g., Buchwald-Hartwig amination) while leveraging fluorine’s meta-directing effects for electrophilic aromatic substitution. Protect the carboxylic acid group via esterification to prevent side reactions. For example, methyl ester derivatives of bromo-fluorobenzoic acids have been used as intermediates in kinase inhibitor synthesis . Monitor reaction progress via thin-layer chromatography (TLC) and optimize using Design of Experiments (DoE) for temperature and catalyst loading.

Propiedades

IUPAC Name |

2-bromo-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBMJMJZMDBQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380803 | |

| Record name | 2-Bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-28-5 | |

| Record name | 2-Bromo-5-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-bromo-5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-bromo-5-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.